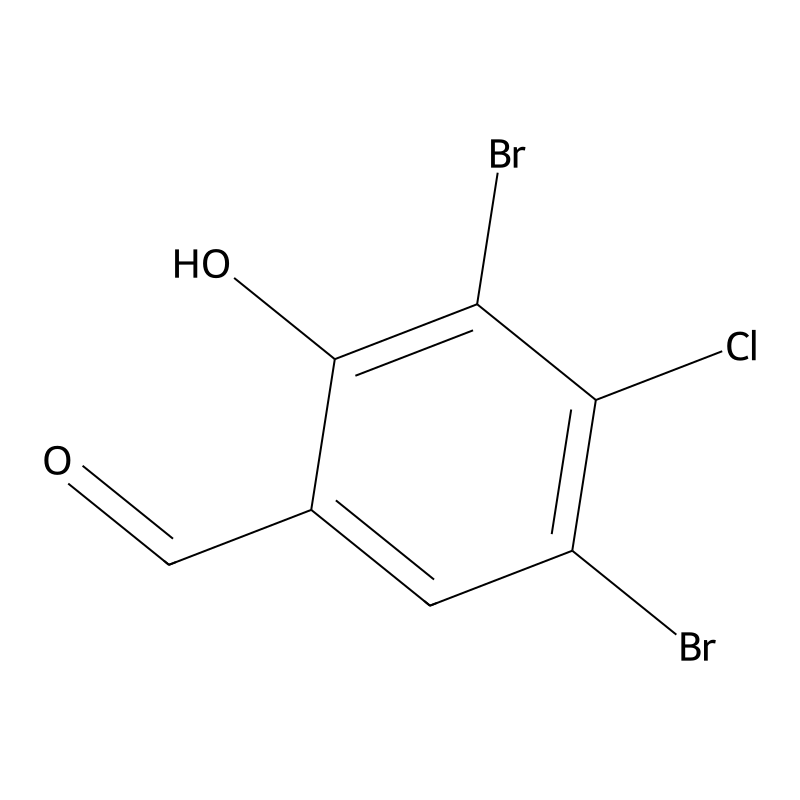

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

Catalog No.

S6904451

CAS No.

886504-70-7

M.F

C7H3Br2ClO2

M. Wt

314.36 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

886504-70-7

Product Name

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

IUPAC Name

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H

InChI Key

KCEGDJZLVBNUOX-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O

- 3,5-DHBA is an organic molecule belonging to the class of bromophenols with an additional aldehyde functional group. []

- It is a natural product found in red algae of the genus Polysiphonia [].

Molecular Structure Analysis

- The core structure consists of a benzene ring with bromine atoms at positions 3 and 5, a hydroxyl group at position 4, and an aldehyde group (CHO) at position 1 (referring to the standard numbering system for aromatic rings). []

- The presence of multiple halogen atoms (bromine) and a hydroxyl group can influence the molecule's polarity and potential for hydrogen bonding. []

Chemical Reactions Analysis

- Information on specific reactions involving 3,5-DHBA is limited. However, as an aldehyde, it could undergo typical aldehyde reactions like aldol condensation or reduction to a primary alcohol. []

- Due to the presence of the phenolic hydroxyl group, it might also participate in reactions characteristic of phenols, such as etherification or acylation. []

Physical And Chemical Properties Analysis

- The biological function of 3,5-DHBA in red algae is unknown and requires further research.

3,5-Dibromo-4-chloro-2-hydroxybenzaldehyde (3,5-DBHA) is a naturally occurring organic compound found in some red algae species, such as Polysiphonia stricta and Polysiphonia urceolata PubChem: . Research into 3,5-DBHA has focused on its biological properties and potential applications.

Antibacterial activity

Studies have investigated the potential of 3,5-DBHA and related compounds to inhibit the growth of various bacteria strains [source needed].

Antifungal activity

Similar to antibacterial activity, research has explored the antifungal properties of 3,5-DBHA [source needed].

Ecological role

Some research suggests that 3,5-DBHA may play a role in chemical defense mechanisms within the red algae that produce it [source needed].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

313.81678 g/mol

Monoisotopic Mass

311.81883 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds